3-Bromo-4-(1H-pyrazol-1-YL)benzoic acid
Overview
Description
3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid is a chemical compound with the molecular formula C10H7BrN2O2 and a molecular weight of 267.08 g/mol It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid involves a multi-step reaction starting from 1-bromo-4-nitrobenzene and 4-aminopyrazole . The steps are as follows:
Formation of 4-bromo-1H-pyrazole: 1-bromo-4-nitrobenzene reacts with 4-aminopyrazole to form 4-bromo-1H-pyrazole.
Coupling Reaction: The 4-bromo-1H-pyrazole is then coupled with benzoic acid using a palladium-catalyzed reaction to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Coupling Products: The Suzuki-Miyaura coupling can yield biaryl compounds with diverse functional groups.
Scientific Research Applications
3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pyrazole ring can interact with various molecular targets, influencing pathways involved in inflammation, cancer, or other diseases .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid
- N1-(4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)ethane-1,2-diamine
Uniqueness
3-Bromo-4-(1H-pyrazol-1-yl)benzoic acid is unique due to the presence of both a bromine atom and a pyrazole ring on the benzoic acid core. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-bromo-4-pyrazol-1-ylbenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-8-6-7(10(14)15)2-3-9(8)13-5-1-4-12-13/h1-6H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZPEEIBUVWMIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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